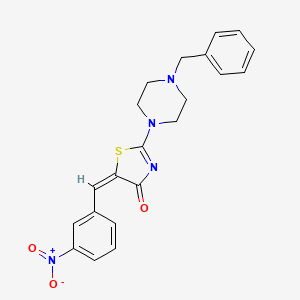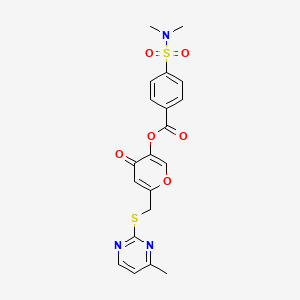![molecular formula C18H26N2O3 B2974481 Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate CAS No. 1358783-18-2](/img/structure/B2974481.png)
Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: is a complex organic compound with the molecular formula C18H26N2O3 and a molecular weight of 318.417 g/mol . This compound is characterized by its intricate structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-b]morpholine ring system, further esterified with tert-butyl carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves multiple steps, starting with the formation of the core octahydropyrrolo[3,4-b]morpholine structure
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological applications might include serving as a ligand for various receptors or enzymes, potentially influencing biological pathways.
Medicine: In the medical field, tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate could be explored for its therapeutic potential, possibly as a precursor for drug development.
Industry: In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Tert-butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Uniqueness: Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is unique due to its specific structural features, such as the presence of the benzyl group and the octahydropyrrolo[3,4-b]morpholine ring system, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVAXOUBFPERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
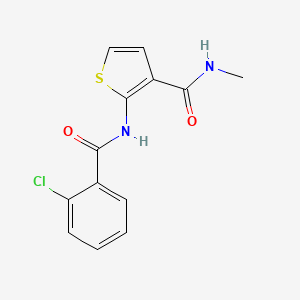
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
![N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2974401.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)
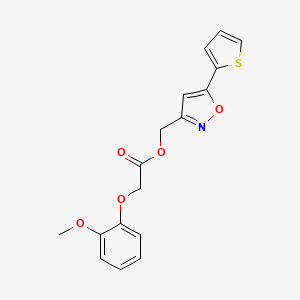
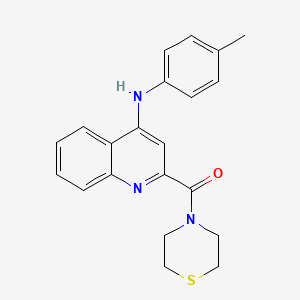
![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
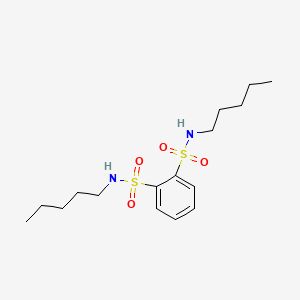
-amine dihydrochloride](/img/structure/B2974416.png)
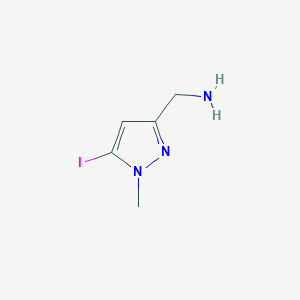
![N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
